2-(4-Methylpentyl)pyridine

Description

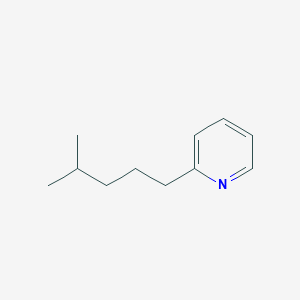

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpentyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(2)6-5-8-11-7-3-4-9-12-11/h3-4,7,9-10H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPLEGJBMJPCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methylpentyl Pyridine and Analogous Structures

Direct Alkylation and Classical Pyridine (B92270) Functionalization

Traditional methods for the synthesis of alkylpyridines often rely on the functionalization of pre-existing pyridine rings or the construction of the ring from acyclic precursors. These approaches include direct alkylation of pyridine derivatives and vapor-phase dehydrocyclization reactions.

Alkylation of Pyridine Precursors (e.g., 2-picoline with isopentyl bromide)

One of the most direct conceptual routes to 2-(4-Methylpentyl)pyridine involves the alkylation of a 2-methylpyridine (B31789) (2-picoline) precursor. This method relies on the deprotonation of the methyl group of 2-picoline to form a nucleophilic intermediate, which can then react with an appropriate electrophile, such as isopentyl bromide.

The methyl group of 2-picoline is weakly acidic and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi) or phenyllithium (B1222949) (PhLi), to generate the 2-picolyllithium anion. This anion is a potent nucleophile and can undergo an SN2 reaction with an alkyl halide. The reaction with isopentyl bromide would then yield the desired this compound.

However, this reaction is not without its challenges. The picolyllithium species can be unstable and may participate in side reactions. Furthermore, the choice of base and reaction conditions is critical to ensure efficient deprotonation without competing addition to the pyridine ring itself. While conceptually straightforward, the practical application of this method requires careful optimization of reaction parameters to achieve good yields and minimize byproducts.

Vapor Phase Dehydrocyclization Approaches to Alkylpyridines

Vapor-phase dehydrocyclization is a powerful industrial method for the synthesis of pyridines and their alkylated derivatives from readily available acyclic precursors. This approach typically involves the reaction of aldehydes, ketones, and ammonia (B1221849) at high temperatures over a solid acid catalyst.

The synthesis of alkylpyridines via this method proceeds through a series of condensation, cyclization, and dehydrogenation steps. For the synthesis of a compound like this compound, a potential, though complex, combination of aldehydes and ammonia could theoretically be employed. For instance, the reaction of an appropriate aldehyde with ammonia over a silica-alumina catalyst in the gas phase can lead to the formation of various alkylpyridines. The specific distribution of products is highly dependent on the nature of the starting materials, the catalyst composition, and the reaction conditions such as temperature and pressure.

These reactions are often characterized by the formation of a mixture of pyridine derivatives, necessitating purification to isolate the desired product. The catalysts employed, typically amorphous silica-alumina or zeolites, provide the acidic sites necessary to catalyze the various steps of the reaction sequence. While not a method for the targeted laboratory synthesis of a single, specific alkylpyridine, vapor-phase dehydrocyclization is a cornerstone of industrial pyridine production.

Advanced Catalytic Strategies for C–H Functionalization

In recent years, the direct functionalization of C–H bonds has emerged as a highly attractive and atom-economical strategy for the synthesis of complex molecules. These methods bypass the need for pre-functionalized starting materials, offering more efficient and elegant synthetic routes. For the synthesis of alkylpyridines, catalytic C–H functionalization provides a powerful tool for the introduction of alkyl groups with high regioselectivity.

Regioselective C(sp³)–H Bond Oxidation

The selective oxidation of C(sp³)–H bonds in the presence of other functional groups is a significant challenge in organic synthesis. Advanced catalytic systems have been developed to address this challenge, enabling the introduction of oxygen functionality at specific positions within a molecule.

Manganese-based catalysts have shown remarkable efficacy in mediating the selective hydroxylation of remote, unactivated C–H bonds. These catalysts, often featuring a manganese center supported by a polydentate ligand, can activate oxidants like hydrogen peroxide (H₂O₂) to generate a highly reactive manganese-oxo species. This species is capable of abstracting a hydrogen atom from a C–H bond, leading to the formation of a carbon-centered radical. Subsequent radical rebound with the hydroxyl group on the manganese center results in the formation of the corresponding alcohol.

A key feature of these manganese catalysts is their ability to direct the hydroxylation to specific sites within a molecule, often favoring the oxidation of weaker tertiary C–H bonds. For a substrate like this compound, such a catalyst could potentially target the tertiary C–H bond at the 4-position of the pentyl chain, leading to the corresponding tertiary alcohol. The selectivity of these reactions is influenced by a combination of steric and electronic factors, as well as the specific design of the catalyst's ligand framework.

Recent studies have demonstrated the utility of manganese catalysts, such as those with PDP (N,N'-bis(2-pyridinylmethyl)-1,2-diaminoethane) ligands, in combination with additives like chloroacetic acid, for the chemoselective hydroxylation of remote tertiary C(sp³)–H bonds in complex molecules. illinois.edu

The solvent environment can play a crucial role in directing the regioselectivity of C–H oxidation reactions. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as particularly effective solvents for manganese-catalyzed C–H hydroxylation. acs.orgresearchgate.net

The high hydrogen bond donating ability of HFIP can significantly influence the reactivity of both the catalyst and the substrate. By forming strong hydrogen bonds with basic nitrogen atoms, such as the one in the pyridine ring, HFIP can prevent catalyst deactivation that might otherwise occur through coordination of the nitrogen to the manganese center. researchgate.net This "masking" of the basic nitrogen allows the catalyst to remain active and available for the desired C–H oxidation.

Furthermore, the polar nature of HFIP can stabilize charged intermediates and transition states, which can alter the reaction pathway and enhance the selectivity for a particular C–H bond. In the context of manganese-catalyzed hydroxylation, the use of HFIP has been shown to favor the oxidation of remote C–H bonds over those that are electronically activated or in close proximity to other functional groups. acs.org This solvent effect provides a powerful tool for fine-tuning the site-selectivity of C–H functionalization reactions, enabling the synthesis of specific isomers that would be difficult to obtain through other methods.

The table below summarizes the impact of solvent on the product distribution in a model manganese-catalyzed oxidation of an alkyl chain, highlighting the enhanced selectivity for remote C-H hydroxylation in HFIP.

| Catalyst System | Substrate | Solvent | Major Product(s) | Key Observation |

| Mn(II) complex / H₂O₂ | n-heptane | Acetonitrile (B52724) | Mixture of 2-, 3-, and 4-heptanol | Low selectivity |

| Mn(II) complex / H₂O₂ | n-heptane | HFIP | Predominantly 3- and 4-heptanol | Increased selectivity for remote C-H bonds |

Catalytic C–H Amination

Catalytic C–H amination has emerged as a powerful tool for the direct installation of nitrogen-containing functional groups into unactivated C–H bonds, offering an atom-economical alternative to traditional multi-step synthetic sequences. Cobalt-based catalysts, in particular, have garnered attention for their ability to mediate these transformations.

The synthesis of N-heterocycles through intramolecular C–H amination can be effectively achieved using cobalt catalysts. Cobalt(II)-porphyrin complexes, for instance, are capable of catalyzing the amination of aliphatic C–H bonds using organic azides as the nitrogen source. The generally accepted mechanism involves the reaction of the cobalt(II) catalyst with an aliphatic azide (B81097), leading to the extrusion of dinitrogen and the formation of a highly reactive cobalt(III)-nitrene radical intermediate. This intermediate is the key species responsible for the C–H activation step.

This reactive intermediate can then abstract a hydrogen atom from an aliphatic C–H bond within the same molecule in a stepwise radical process. This hydrogen atom transfer (HAT) is followed by a radical recombination step, often referred to as radical rebound, which forms the new C–N bond and closes the heterocyclic ring. Kinetic isotope effect (KIE) experiments have supported this mechanism, indicating that the C–H bond cleavage is a turnover-limiting step in some systems. This methodology is applicable for creating various saturated N-heterocycles from aliphatic azides. For a substrate like 1-azido-6-methylheptane, a precursor to the aminyl radical of this compound, a cobalt-mediated intramolecular C–H amination could theoretically be employed to functionalize the aliphatic chain, although intermolecular amination of a pre-formed this compound at the aliphatic chain remains a significant challenge.

Table 1: Key Features of Cobalt-Mediated Aliphatic C–H Amination

| Feature | Description |

|---|---|

| Catalyst Type | Typically Cobalt(II)-porphyrin or related complexes. |

| Nitrogen Source | Organic azides (R-N₃). |

| Key Intermediate | Cobalt(III)-nitrene radical. |

| Mechanism | Stepwise hydrogen atom abstraction followed by radical recombination. |

| Application | Primarily used for intramolecular amination to form N-heterocycles. |

In the context of synthesizing or functionalizing molecules containing a pyridine ring, such as this compound, the coordination of the pyridine nitrogen to the metal catalyst is a critical factor influencing the reaction's efficiency. The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring can readily coordinate to the cobalt center. This interaction can have a dual effect on the catalytic cycle.

On one hand, this coordination can be beneficial. It can stabilize the active catalytic species or intermediates, potentially leading to higher selectivity. In some systems, the pyridine moiety acts as an internal ligand, which can accelerate the reaction. On the other hand, strong coordination of the pyridine nitrogen can lead to catalyst inhibition or "poisoning". If the pyridine substrate or product binds too strongly to the cobalt center, it can block the coordination sites needed for the azide substrate, thereby slowing down or completely halting the catalytic turnover. This can result in significantly lower turnover numbers (TONs).

The specific impact of pyridine coordination is highly dependent on the catalyst's ligand environment. For example, the use of bulky ligands on the cobalt catalyst can create steric hindrance that prevents or weakens the coordination of the pyridine nitrogen, thus mitigating catalyst inhibition. Conversely, in some catalyst systems, this coordination is explicitly used as a directing group to achieve regioselective C-H functionalization at a specific position on the pyridine ring or a nearby side chain. Therefore, managing the coordination behavior of the pyridine nitrogen is essential for optimizing cobalt-catalyzed amination reactions involving pyridine-containing substrates.

Derivatization of the this compound Core

Once the this compound scaffold is obtained, it can be further modified to generate a diverse range of derivatives. These modifications can occur at the pyridine ring, the aliphatic side chain, or the pyridine nitrogen atom.

The this compound core can be functionalized at either the pyridine ring or the alkyl side chain through C–H activation strategies.

Side-Chain (Benzylic) Functionalization: The methylene (B1212753) group of the methylpentyl chain attached to the pyridine ring (the "benzylic" position) is activated and can be a site for derivatization. Yttrium-catalyzed C–H alumination has been shown to regioselectively activate this position in 2-alkylpyridines acs.orgacs.org. The resulting organoaluminum intermediate can then undergo cross-coupling reactions with various electrophiles. For example, palladium-catalyzed arylation or copper-catalyzed allylation and benzylation can introduce new substituents at the carbon adjacent to the pyridine ring acs.orgacs.org. A catalyst-free approach for the C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates has also been developed, proceeding through a tandem nucleophilic substitution and aza-Cope rearrangement nih.gov.

Pyridine Ring Functionalization: Directing group strategies can be used to functionalize the C–H bonds of the pyridine ring itself. While the 2-position is blocked by the methylpentyl group, functionalization at other positions can be achieved. Rare-earth metal complexes have been shown to catalyze the ortho-Csp²–H alkylation of 2-alkylpyridines with olefins, providing a route to introduce new alkyl groups onto the pyridine ring researchgate.net.

Table 2: Selected Methods for Derivatization of 2-Alkylpyridines

| Method | Position of Functionalization | Type of Bond Formed | Key Reagents/Catalysts |

|---|---|---|---|

| Yttrium-Catalyzed Alumination/Cross-Coupling acs.orgacs.org | Alkyl Side Chain (C-H) | C-C | Yttrium catalyst, Trialkylaluminum, Pd or Cu co-catalyst |

| Catalyst-Free Allylation nih.gov | Alkyl Side Chain (C-H) | C-C | Morita–Baylis–Hillman carbonates |

| Rare-Earth-Catalyzed Alkylation researchgate.net | Pyridine Ring (C-H) | C-C | Imidazolin-2-iminato-ligated rare-earth complexes, Olefins |

The nitrogen atom of the pyridine ring is nucleophilic and readily reacts with electrophiles to form quaternary pyridinium (B92312) salts. This is a fundamental reaction for pyridine derivatives, including this compound. The most common method for synthesizing N-alkyl pyridinium salts is the Menshutkin reaction, which involves the direct alkylation of the pyridine with an alkyl halide (e.g., alkyl bromide or iodide) nih.gov.

The reaction is typically carried out by heating the pyridine with the alkylating agent, either neat or in a suitable solvent like ethanol (B145695) or acetonitrile nih.gov. The resulting pyridinium salts are ionic compounds and often precipitate from the reaction mixture or can be isolated after crystallization nih.gov. The purity of these salts can be assessed by techniques such as HPLC nih.gov. These pyridinium salts are not just stable products but also serve as important reactive intermediates. For example, single electron reduction of pyridinium salts can trigger C–N bond cleavage, making them useful in deaminative functionalization reactions nih.gov.

The this compound ring can serve as a foundational scaffold for the synthesis of more complex, often bicyclic or polycyclic, heterocyclic systems. These transformations involve significant alteration of the pyridine ring itself.

Ring Transformation via Pyridinium Salts: N-activated pyridinium salts are key intermediates for skeletal rearrangements. For instance, treatment of N-pyridinium salts with nucleophiles like hydrazine (B178648) can initiate a sequence of nucleophilic addition, 6π-electrocyclic ring-opening/ring-closure, and fused ring formation to generate novel bicyclic heterocycles such as pyrazolopyridazines matilda.sciencebohrium.com.

Ring Expansion: The pyridine ring can be expanded to form seven-membered heterocycles like azepines. An iodine-mediated ring expansion of pyridines has been reported, providing a method to construct the azepine core acs.orgresearchgate.net.

Cycloaddition Reactions: Pyridines can participate in cycloaddition reactions, although their aromaticity often makes them reluctant partners. Activation of the pyridine ring, for example by coordination to a metal center, can facilitate Diels-Alder [4+2] cycloadditions, where the pyridine acts as a diene or dienophile to form bridged bicyclic structures acs.orgacsgcipr.org. Another powerful method is the [2+2+2] cycloaddition of alkynes with nitriles, which can be used to construct a pyridine ring, suggesting that a nitrile-functionalized methylpentyl chain could be a precursor in such a strategy to build the heterocyclic core rsc.org. These cycloaddition strategies offer pathways to complex three-dimensional ring-fused heterocycles acs.org.

Mechanistic Studies and Reaction Pathways

Mechanistic Insights into C–H Bond Functionalization

Directly functionalizing the C–H bonds of the alkyl side chain in compounds like 2-(4-Methylpentyl)pyridine presents significant challenges, primarily due to the inert nature of C(sp³)–H bonds and the reactive nature of the pyridine (B92270) ring itself. nih.gov

A primary obstacle in the transition-metal-catalyzed C–H functionalization of pyridine-containing molecules is catalyst deactivation. nih.gov The lone pair of electrons on the pyridine nitrogen atom imparts significant Lewis basicity, allowing it to act as a potent ligand. researchgate.netacs.org This leads to strong coordination with the metal center of the catalyst.

This coordination can have several detrimental effects:

Competitive Binding: The pyridine substrate competes with the desired ligands for coordination sites on the metal catalyst. In systems with basic, dative ligands, this can lead to ligand displacement and catalyst deactivation. nih.gov

Electronic Deactivation: Coordination of the nitrogen to a Lewis acidic metal center deactivates the pyridine ring towards electrophilic substitution and can also electronically influence the reactivity of the side chains. pharmacyfreak.com For instance, in Friedel-Crafts type reactions, the strong coordination of the nitrogen heteroatom to the Lewis acid catalyst deactivates both the catalyst and the aromatic ring. pharmacyfreak.com

Catalyst Poisoning: The strong binding of the pyridine nitrogen can effectively poison the catalyst, preventing it from participating in the catalytic cycle. nih.gov This is a well-documented issue in various metal-catalyzed reactions involving nitrogen heterocycles. rsc.org

Studies on palladium-N-heterocyclic carbene (Pd/NHC) complexes, for example, have shown that base-mediated cleavage of the metal-ligand bond can lead to catalyst decomposition, which is a significant deactivation pathway in C–H functionalization reactions. nih.gov

To overcome the challenges posed by the basic nitrogen atom, strategies have been developed to temporarily mask or protect this functionality, thereby enabling selective functionalization of remote C–H bonds in the alkyl side chain. nih.gov A successful approach involves the complexation of the nitrogen atom with a strong Brønsted acid or an azaphilic Lewis acid. nih.gov

| Protection Strategy | Reagent Example | Advantage | Ref. |

| Protonation | Tetrafluoroboric acid (HBF₄) | Irreversible protonation with a weakly coordinating counterion. Advantageous when steric hindrance at the nitrogen retards Lewis acid coordination. | nih.gov |

| Lewis Acid Complexation | Boron trifluoride (BF₃) | Forms stable complexes that resist oxidation and prevent catalyst coordination. Preferred for sterically unencumbered amines due to facile purification. | nih.gov |

| Acylation (Imide formation) | N/A | Imides attenuate nitrogen basicity sufficiently to allow for remote oxidation. | nih.gov |

These strategies effectively "hide" the nitrogen's lone pair, preventing catalyst deactivation and directing the reactivity away from the nitrogen itself. This allows highly electrophilic metal oxidants, such as iron-oxo species generated from iron catalysts like Fe(PDP) and Fe(CF₃PDP), to selectively oxidize the aliphatic C–H bonds of the side chain. nih.gov Without such protection, direct oxidation of the nitrogen to the corresponding N-oxide or functionalization alpha to the nitrogen is often observed. nih.gov

Catalytic C–H amination offers a direct method for installing nitrogen-containing functional groups into aliphatic chains. rsc.orgnih.gov These reactions often proceed through radical-based mechanisms. nih.govspringernature.com For alkylpyridines, a plausible two-step pathway involves:

Hydrogen Atom Transfer (HAT): A highly reactive catalytic species, often a nitrogen-centered radical, abstracts a hydrogen atom from the alkyl side chain (the 4-methylpentyl group). This step is typically the rate-determining and selectivity-determining step, favoring the weakest C–H bond (usually tertiary > secondary > primary). researchgate.net Photoredox catalysis can be used to generate the necessary radical species, such as an electrophilic N-oxide cation radical, which initiates the HAT process. researchgate.net

Radical Recombination/Coupling: The resulting alkyl radical intermediate is then trapped by a nitrogen-containing species to form the new C–N bond. researchgate.net In some photocatalytic systems, an N-pyridyl radical cation can be generated, which then participates in the C(sp²)–H functionalization of other arenes. nih.gov While this applies to the pyridine ring, analogous radical coupling mechanisms are central to side-chain amination.

Mechanistic studies, including the spectroscopic observation of spin-trapped radical adducts, have provided evidence for these pathways. nih.gov The development of these radical-mediated processes is crucial for late-stage functionalization, allowing for the efficient synthesis of valuable aminated compounds. nih.govspringernature.com

Stereoelectronic and Steric Effects on Regioselectivity

The regioselectivity of C–H functionalization on a molecule like this compound is governed by a complex interplay of stereoelectronic and steric factors. nih.gov These effects determine which C–H bond is most susceptible to reaction.

Electronic Effects: The electron-withdrawing nature of the pyridine ring deactivates adjacent C–H bonds. Inductive effects strongly influence site-selectivity, as electrophilic metal oxidants tend to disfavor the oxidation of electron-deficient C(sp³)–H bonds. nih.gov Conversely, in radical functionalization of the pyridine ring itself, the regiochemical outcome is dictated by the stability of the resulting radical adduct. nih.gov

Steric Effects: Steric hindrance plays a crucial role in directing reactivity. nih.gov For reactions on the alkyl side chain, less sterically hindered C–H bonds are often favored. For reactions involving the pyridine ring, bulky substituents can block access to adjacent positions. For example, in the dearomatization of pyridines, steric hindrance from substituents can dictate whether a nucleophile adds at the C2 or C6 position. nih.gov Similarly, the separation of pyridine regioisomers can be achieved based on differential steric hindrance in their coordination to metal-organic polyhedra. nih.gov

Stereoelectronic Effects: These effects relate to the spatial arrangement of orbitals. The alignment of a C–H bond with the catalyst's reactive orbital is critical for successful functionalization. Discrimination between different C–H bonds can be achieved through specific catalyst/substrate stereoelectronic interactions. nih.gov

A hierarchical model has been proposed to predict the regioselectivity of radical functionalization on electron-deficient heteroarenes, which distills these principles into a set of predictive guidelines. nih.gov

Reaction Kinetics and Selectivity Control in Pyridine-Based Transformations

Controlling the kinetics of a reaction is paramount for achieving high selectivity. nih.gov In pyridine-based transformations, selectivity can be influenced by various reaction parameters.

| Control Factor | Description | Example | Ref. |

| Temperature | Can switch between kinetic and thermodynamic control. At low temperatures, the faster-forming (kinetically favored) product dominates. At higher temperatures, the system can equilibrate to the more stable (thermodynamically favored) product. | In the dearomatization of pyridine derivatives, the anti-diastereoisomer is the kinetic product at low temperatures, while the syn-diastereoisomer is the thermodynamic product at room temperature. | nih.gov |

| Catalyst/Ligand | The structure of the catalyst and its ligands can create specific steric and electronic environments that favor one reaction pathway over another, thereby controlling regioselectivity. | A nickel catalyst with a bifunctional NHC ligand incorporating an Al-binding side-arm can override the intrinsic electronic bias of a pyridine substrate to achieve selective C3–H alkenylation. | nih.gov |

| Reagent Concentration | The relative amounts of reagents can dictate the extent of reaction. | In the sulfonation of acridine, controlling the excess of the sulfonating agent allows for selective formation of mono-, di-, tri-, or tetra-sulfonated products. | mdpi.com |

| Electrochemical Setup | The configuration of an electrochemical cell can alter reaction pathways and thus product selectivity. | The direct carboxylation of pyridines with CO₂ yields the C5-carboxylated product in a divided cell but the C4-carboxylated product in an undivided cell, likely due to the influence of anodically-generated species. | nih.gov |

Density functional theory (DFT) calculations and kinetic isotope effect (KIE) studies are powerful tools used to gain insight into reaction mechanisms. nih.gov For instance, such studies have confirmed the role of Lewis acids in activating the pyridine system and have identified the rate-limiting step in certain dearomatization reactions. nih.gov By carefully manipulating these factors, chemists can steer a reaction towards a desired constitutional isomer, regioisomer, or stereoisomer with high fidelity.

Theoretical and Computational Chemistry of 2 4 Methylpentyl Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a important method for assessing the electronic structure of molecules. By utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can accurately model the electronic properties of pyridine (B92270) derivatives. electrochemsci.org These calculations provide insights into the molecule's stability, reactivity, and the distribution of electron density.

Key parameters derived from DFT calculations help in understanding the chemical behavior of 2-(4-Methylpentyl)pyridine. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. mdpi.com

Reactivity descriptors calculated from these energies, such as electronegativity, chemical hardness, and electrophilicity, offer a quantitative measure of the molecule's reactivity. mdpi.com For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In this compound, the electron-donating nature of the 4-methylpentyl group influences the electron density of the pyridine ring, which in turn affects these quantum chemical parameters. Non-empirical quantum-chemical calculations on substituted pyridines have shown an alternation of charges on the atoms of the pyridine ring, which is influenced by the nature of the substituent. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Pyridines

| Property | Pyridine | 2-Methylpyridine (B31789) | 2-Ethylpyridine |

| HOMO Energy (eV) | -6.78 | -6.65 | -6.62 |

| LUMO Energy (eV) | -0.45 | -0.38 | -0.36 |

| HOMO-LUMO Gap (eV) | 6.33 | 6.27 | 6.26 |

| Dipole Moment (Debye) | 2.22 | 1.90 | 1.88 |

Note: This table presents illustrative data based on general trends observed for alkyl-substituted pyridines and is intended to be representative.

Computational Prediction of Regioselectivity in Oxidation Reactions

Computational chemistry provides valuable tools for predicting the site- and regioselectivity of organic reactions, which is a critical aspect of synthesis planning. rsc.org For a molecule like this compound, oxidation can potentially occur at several sites, including the pyridine ring and various positions on the alkyl side chain. Predicting the most likely site of oxidation is a complex task that can be addressed through computational modeling.

Machine learning models are increasingly being developed to predict the regioselectivity of C(sp³)–H functionalization reactions. chemrxiv.org These models are trained on datasets of known reactions and can learn to identify the most reactive sites in a new molecule based on a variety of molecular descriptors. chemrxiv.org For this compound, such a model would analyze the electronic and steric environment of each C-H bond to predict the most probable site of oxidation.

In addition to machine learning, DFT calculations can be used to model the transition states of possible oxidation pathways. By comparing the activation energies of different pathways, researchers can determine the most kinetically favorable reaction, thus predicting the regioselectivity. For example, the oxidation of the benzylic-like carbon on the alkyl chain attached to the pyridine ring might be compared with oxidation at other positions on the chain or on the ring itself.

Table 2: Hypothetical Relative Activation Energies for Oxidation of this compound

| Position of Oxidation | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| Pyridine Ring (N-oxidation) | 15.2 | Minor |

| C2-Alkyl (Benzylic-like) | 12.5 | Major |

| C4-Alkyl | 18.9 | Minor |

| C5-Alkyl (Terminal Methyl) | 20.1 | Minor |

Note: This table contains hypothetical data for illustrative purposes to demonstrate the concept of predicting regioselectivity through computational chemistry.

Molecular Modeling of Intermolecular and Intramolecular Interactions

Molecular modeling techniques are instrumental in studying the non-covalent interactions that govern the physical properties and supramolecular chemistry of this compound. These interactions can be both intermolecular (between molecules) and intramolecular (within a single molecule).

Intermolecular interactions are crucial in determining properties like boiling point, solubility, and crystal packing. For this compound, these interactions are likely to be dominated by π-π stacking of the pyridine rings and van der Waals forces from the alkyl chains. researchgate.net Computational studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable, with significant binding energies. researchgate.net The long alkyl chain of this compound would also contribute to dispersive interactions.

Table 3: Calculated Interaction Energies for Pyridine Dimer Configurations

| Dimer Configuration | Interaction Energy (kcal/mol) |

| Parallel-Sandwich | -1.53 |

| Antiparallel-Sandwich | -3.05 |

| Parallel-Displaced | -2.39 |

| Antiparallel-Displaced | -3.97 |

| T-shaped | -1.91 |

Note: Data is based on MP2/6-311++G* calculations for the pyridine dimer and serves as a reference for the types of interactions this compound might exhibit. researchgate.net*

Crystal Field Analysis of Coordination Complexes

Pyridine and its derivatives are common ligands in coordination chemistry, forming complexes with a wide range of transition metals. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. researchgate.net The this compound ligand is expected to coordinate to metal ions in a similar fashion.

Crystal Field Theory (CFT) provides a model for understanding the electronic structure of transition metal complexes. When ligands like this compound approach a metal ion, they create an electrostatic field that removes the degeneracy of the metal's d-orbitals. The way these orbitals split depends on the geometry of the complex (e.g., octahedral, tetrahedral, square planar).

The magnitude of the d-orbital splitting, denoted as Δ (delta), is influenced by the nature of the ligand. Pyridine is considered a moderately strong field ligand. The alkyl substituent in this compound may have a minor electronic effect on the ligand field strength but can introduce significant steric hindrance, which may influence the coordination number and geometry of the resulting complex. This, in turn, affects the color, magnetic properties, and reactivity of the coordination compound. For instance, a larger splitting energy (strong field) can lead to low-spin complexes, where electrons pair up in the lower energy d-orbitals.

Advanced Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(4-Methylpentyl)pyridine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for both the pyridine (B92270) ring and the alkyl side chain. The protons on the pyridine ring are deshielded and appear in the aromatic region (typically δ 7.0-8.6 ppm). The proton at the C6 position (α to the nitrogen) is the most deshielded. The protons on the 4-methylpentyl chain appear in the upfield aliphatic region (typically δ 0.8-2.8 ppm). The methylene (B1212753) group attached directly to the pyridine ring (C1') will be the most deshielded of the alkyl protons due to the ring's electron-withdrawing effect.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.5 - 8.6 | Doublet (d) | ~4.8 |

| H-4 (Pyridine) | ~7.5 - 7.6 | Triplet of doublets (td) | ~7.7, 1.8 |

| H-3 (Pyridine) | ~7.1 - 7.2 | Doublet (d) | ~7.8 |

| H-5 (Pyridine) | ~7.0 - 7.1 | Triplet (t) | ~6.2 |

| H-1' (CH₂) | ~2.7 - 2.8 | Triplet (t) | ~7.6 |

| H-2' (CH₂) | ~1.6 - 1.7 | Multiplet (m) | - |

| H-4' (CH) | ~1.5 - 1.6 | Multiplet (m) | - |

| H-3' (CH₂) | ~1.1 - 1.2 | Multiplet (m) | - |

| H-5' (CH₃) | ~0.8 - 0.9 | Doublet (d) | ~6.6 |

| H-6' (CH₃) | ~0.8 - 0.9 | Doublet (d) | ~6.6 |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons appear in the downfield region (δ 120-160 ppm), with the carbon atom C2, to which the alkyl group is attached, being the most deshielded among the ring carbons. The carbons of the 4-methylpentyl side chain will appear in the upfield aliphatic region (δ 14-40 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~162 |

| C-6 (Pyridine) | ~149 |

| C-4 (Pyridine) | ~136 |

| C-3 (Pyridine) | ~123 |

| C-5 (Pyridine) | ~121 |

| C-1' (CH₂) | ~39 |

| C-3' (CH₂) | ~38 |

| C-2' (CH₂) | ~29 |

| C-4' (CH) | ~28 |

| C-5', C-6' (CH₃) | ~22 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the aromatic pyridine ring and the aliphatic alkyl chain.

Key expected absorptions include:

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring.

C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the methyl and methylene groups in the pentyl chain.

C=C and C=N stretching (aromatic ring): Medium to strong absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring vibrations.

C-H bending (aliphatic): Bands around 1465 cm⁻¹ (methylene and methyl scissoring) and 1375 cm⁻¹ (methyl umbrella mode) confirm the presence of the alkyl group. The split peak around 1370-1385 cm⁻¹ can be indicative of an isopropyl group present at the end of the chain.

C-H out-of-plane bending (aromatic): Bands in the 750-800 cm⁻¹ region can suggest the 2-substitution pattern on the pyridine ring.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3010 - 3070 | C-H Stretch | Aromatic (Pyridine) |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1590, ~1570, ~1470, ~1435 | C=C, C=N Stretch | Aromatic Ring (Pyridine) |

| ~1465, ~1375 | C-H Bend | Aliphatic (CH₂, CH₃) |

| ~780, ~740 | C-H Out-of-plane Bend | 2-substituted Pyridine |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₉N), the calculated monoisotopic mass is 177.15175 u. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for 2-alkylpyridines include:

Molecular Ion (M⁺): A prominent peak corresponding to the intact molecule.

Alpha-Cleavage (Benzylic Cleavage): The most characteristic fragmentation is the cleavage of the Cα-Cβ bond (C1'-C2') of the alkyl chain, leading to the formation of a stable pyridylmethyl cation or a related tropylium-like ion. This would result in a significant peak at m/z 92 or 93.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the γ-position (C3') of the alkyl chain can be transferred to the pyridine nitrogen, followed by cleavage of the Cα-Cβ bond, leading to a neutral alkene fragment and a radical cation of 2-methylpyridine (B31789) at m/z 93.

Loss of Alkyl Chain: Fragmentation within the alkyl chain can lead to the loss of various neutral alkyl radicals, resulting in a series of fragment ions. For instance, the loss of an isobutyl radical (C₄H₉•) would lead to a fragment at m/z 120.

Predicted HRMS Fragments for this compound

| m/z (calculated) | Possible Formula | Fragment Identity |

| 177.1518 | C₁₂H₁₉N | Molecular Ion [M]⁺ |

| 120.0813 | C₈H₁₀N | [M - C₄H₉]⁺ (Loss of isobutyl radical) |

| 93.0578 | C₆H₇N | [Pyridylmethyl cation + H] or [McLafferty rearrangement product] |

| 92.0500 | C₆H₆N | [Pyridylmethyl cation] |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of a molecule's structure by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Methods (Flash Chromatography, Gas Chromatography-Mass Spectrometry) for Purification and Identification

Chromatographic techniques are essential for the separation, purification, and identification of this compound from reaction mixtures or natural extracts.

Flash Chromatography: This is a rapid and efficient preparative technique used for purification. Due to the basic nature of the pyridine nitrogen, silica (B1680970) gel is a common stationary phase, but it can sometimes lead to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent. flash-chromatography.com A typical mobile phase would consist of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. The polarity of the eluent is gradually increased to elute the compound from the column. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique for separating and identifying volatile compounds. This compound is sufficiently volatile to be analyzed by GC. The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column (commonly a non-polar or medium-polarity column like a DB-5ms). The retention time is a characteristic property of the compound under specific GC conditions. As the separated compound elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer records the mass spectrum of the compound, which serves as a molecular "fingerprint" and allows for its positive identification, often by comparison to a spectral library. nih.govnih.gov

Applications in Chemical Synthesis and Catalysis

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Substituted pyridines are crucial intermediates and building blocks in organic synthesis due to their inherent reactivity and the ability to be converted into a variety of functional derivatives. nih.govnih.gov The pyridine (B92270) unit is a common pharmacophore in medicinal chemistry and its presence can enhance water solubility and therapeutic efficacy. lifechemicals.comnih.gov While specific complex molecules derived directly from 2-(4-Methylpentyl)pyridine are not extensively detailed in publicly accessible literature, the principles of pyridine chemistry allow for its application in constructing more elaborate molecular architectures.

Strategies for modifying pyridine-based building blocks include:

C-H Functionalization: Direct functionalization of C-H bonds is an efficient method for synthesizing complex pyridine derivatives, avoiding the need for pre-functionalized starting materials. chemrxiv.org

Dearomatization Strategies: These methods enable functionalization at otherwise difficult-to-access positions, such as the meta-position (C3), by temporarily disrupting the aromaticity of the ring. nih.gov

Skeletal Editing: Advanced synthetic techniques can even enable the swapping of atoms within the pyridine core, for instance, transforming a C-N pair into a C-C pair, thus converting pyridines into substituted benzenes or naphthalenes. nih.gov

These general strategies are applicable to this compound, allowing for its theoretical incorporation into larger, more complex molecules for various applications.

Pyridine-Containing Ligands in Transition Metal Catalysis

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metal centers. alfachemic.comresearchgate.net This property allows pyridine and its derivatives, including this compound, to be used as ligands in the formation of coordination complexes that function as catalysts. wikipedia.orgsemanticscholar.org These catalysts are employed in a wide range of organic transformations, such as hydrogenation, hydroformylation, polymerization, and oxidation reactions. alfachemic.commdpi.com

The design of a catalyst is critical for achieving high efficiency and selectivity in a chemical reaction. The ligand bound to the metal center plays a pivotal role in determining the catalyst's performance. The properties of the this compound ligand, specifically the steric bulk and electronic nature of the 2-substituent, directly influence the coordination environment of the metal.

Steric Effects: The 4-methylpentyl group at the 2-position creates steric hindrance around the metal center. This can be advantageous in controlling the number of ligands that coordinate to the metal and can influence the regioselectivity or stereoselectivity of a reaction by directing the substrate's approach to the catalytic site. For example, steric hindrance from methyl groups on a pyridine ligand has been shown to alter the nuclearity and geometry of copper(I) complexes. strath.ac.uk

Electronic Effects: The alkyl group is an electron-donating group, which increases the electron density on the pyridine nitrogen. This enhances its Lewis basicity and its ability to donate electron density to the metal center, which can stabilize the metal in various oxidation states and modulate the catalyst's reactivity. jscimedcentral.com

By modifying the ligand structure, researchers can fine-tune the catalytic activity and selectivity for specific transformations. For example, the well-known Crabtree's catalyst for hydrogenation reactions is an iridium complex featuring a pyridine ligand. wikipedia.org

Beyond being a primary ligand, this compound can also act as a modulator or additive in chemical reactions. In this role, it may not be directly and stably coordinated to the primary catalyst but can influence the reaction environment to control selectivity. For instance, in certain catalytic systems, a base is required to facilitate a key step in the catalytic cycle. The basicity of this compound makes it a candidate for such applications.

Recent studies have demonstrated that simple amine bases can control the regioselectivity of pyridine functionalization. In a C-H sulfonylation reaction of pyridine, the choice of an external base, such as N-methyl piperidine, was crucial for achieving high selectivity for the C4 position over the C2 position. chemrxiv.org This highlights how an external base, a role this compound could potentially fill, can modulate the outcome of a reaction by interacting with intermediates or reagents.

Table 1: Influence of Base on Regioselectivity of Pyridine Sulfonylation Data adapted from a study on a related pyridine system, illustrating the principle of base modulation.

| Base | Solvent | Yield (%) | C4:C2 Selectivity |

| DABCO | CH₂Cl₂ | 75 | 65:35 |

| N-methylpiperidine | CH₂Cl₂ | 73 | 83:17 |

| N-methylpiperidine | CHCl₃ | 71 | >95:5 |

| N-methylpyrrolidine | CHCl₃ | 65 | 70:30 |

Development of Sustainable Pyridinium-Based Reagents for Chemical Transformations

In the pursuit of green chemistry, there is significant interest in developing sustainable reagents and reaction media. Pyridinium-based ionic liquids (PILs) have emerged as a promising class of compounds due to their unique properties, such as low volatility, high thermal stability, and tunable solvation characteristics. researchgate.net These ionic liquids are salts where the cation is a substituted pyridinium (B92312) ion.

This compound can be converted into a pyridinium salt through N-alkylation (the Menshutkin reaction). nih.gov This process involves reacting the pyridine with an alkyl halide, forming a quaternary ammonium (B1175870) salt. The resulting 2-(4-methylpentyl)pyridinium cation, paired with a suitable anion, would form an ionic liquid.

The properties of the resulting PIL would be influenced by the structure of both the cation and the anion. The long alkyl chain from the 2-(4-methylpentyl) group would increase the lipophilicity and affect the melting point and viscosity of the salt. Research on other pyridinium ionic liquids has shown that the structure of the alkyl substituent significantly influences their physical properties and biological activity. researchgate.net These sustainable reagents can be used as solvents that facilitate reactions and allow for easier catalyst recycling, or they can function as catalysts themselves in various chemical transformations.

Structure Reactivity Relationship Studies in Alkylpyridines

Influence of Alkyl Chain Structural Features on Chemical Reactivity and Yield

The structure of the alkyl chain, including its length, branching, and steric bulk, plays a crucial role in dictating the reactivity of the benzylic C-H bonds and the pyridine (B92270) ring itself.

The reactivity of the α-hydrogens on the alkyl chain of 2-alkylpyridines is a key feature of their chemistry, allowing for functionalization at this position. The acidity of these protons is significantly higher than that of typical alkanes due to the resonance stabilization of the resulting carbanion by the pyridine ring. Deprotonation, often achieved with strong bases like organolithium reagents, generates a nucleophilic center on the α-carbon, which can then react with various electrophiles.

The length of the alkyl chain generally has a modest effect on the acidity of the α-protons and, consequently, on the reactivity in deprotonation-alkylation reactions. However, branching in the alkyl chain can have a more pronounced impact. For instance, branching at the β-position (the third carbon from the pyridine ring) and γ-position (the fourth carbon from the pyridine ring), as is the case in the 4-methylpentyl group, can introduce steric hindrance. This steric bulk can influence the approach of the base for deprotonation and the subsequent reaction with an electrophile. While this can sometimes lead to lower reaction rates or yields, adjusting reaction conditions can often mitigate these effects.

In reactions involving the pyridine ring itself, such as the Minisci reaction, the structure of the alkyl group can influence the regioselectivity of the incoming radical. The Minisci reaction is a radical substitution that is particularly effective for electron-deficient heterocycles like pyridine. wikipedia.org In this reaction, an alkyl radical attacks the protonated pyridine ring. For 2-alkylpyridines, the incoming radical generally adds to the C4 and C6 positions. The steric bulk of the 2-alkyl group can influence the ratio of these products, with larger groups potentially favoring attack at the less hindered C6 position.

The table below summarizes the expected influence of the 4-methylpentyl group's structural features on different reaction types.

| Reaction Type | Influence of 4-Methylpentyl Chain | Expected Outcome |

| Deprotonation at α-carbon | The long, branched chain may slightly hinder the approach of the base. | High yields are achievable with appropriate choice of a strong, non-nucleophilic base. |

| Alkylation of α-carbanion | The steric bulk of the substituted alkyl chain could disfavor reaction with very bulky electrophiles. | Good yields are expected with a range of electrophiles, though reaction rates may be slower than with smaller alkyl groups. |

| Minisci Reaction | The steric hindrance of the 2-(4-methylpentyl) group will likely direct incoming radicals to the C4 and C6 positions. | A mixture of C4 and C6-alkylated products is expected, with the potential for a higher proportion of the C6 isomer compared to less bulky 2-alkylpyridines. |

Positional Isomer Effects on Functionalization Pathways and Selectivity

The position of the alkyl group on the pyridine ring—ortho (2-), meta (3-), or para (4-)—profoundly affects the molecule's reactivity and the selectivity of functionalization reactions. This is primarily due to the electronic influence of the nitrogen atom on the different ring positions.

The α-protons of the alkyl group in 2- and 4-alkylpyridines are significantly more acidic than those in 3-alkylpyridines. This is because the negative charge of the carbanion formed upon deprotonation can be delocalized onto the electronegative nitrogen atom through resonance in the 2- and 4-isomers. This resonance stabilization is not possible for the 3-isomer. Consequently, 2-(4-Methylpentyl)pyridine and 4-(4-Methylpentyl)pyridine are readily deprotonated at the benzylic position, enabling a wide range of subsequent functionalization reactions at the alkyl side chain. In contrast, deprotonation of 3-(4-Methylpentyl)pyridine at the benzylic position is much more difficult and requires stronger bases and harsher conditions.

In electrophilic aromatic substitution reactions, the pyridine ring is generally deactivated due to the electron-withdrawing nature of the nitrogen atom. stackexchange.com Substitution, when it occurs, is typically directed to the 3- and 5-positions. The presence of an electron-donating alkyl group can slightly activate the ring, but the directing effect of the nitrogen atom still dominates. Therefore, for all positional isomers of (4-Methylpentyl)pyridine, electrophilic attack would be expected to occur at the positions meta to the nitrogen that are not occupied by the alkyl group.

Nucleophilic aromatic substitution reactions on the pyridine ring are also highly dependent on the isomer. These reactions are favored at the 2- and 4-positions, which are electron-deficient due to the inductive and resonance effects of the nitrogen atom. Therefore, if a leaving group is present on the ring, it is most readily displaced by a nucleophile when it is at the 2- or 4-position.

The Minisci reaction also exhibits a strong positional preference. Radical attack on the protonated pyridine ring occurs preferentially at the electron-deficient 2- and 4-positions. For an unsubstituted pyridine, this leads to a mixture of 2- and 4-alkylated products. researchgate.net For 3-(4-Methylpentyl)pyridine, radical attack would be expected to favor the 2- and 6-positions. For 4-(4-Methylpentyl)pyridine, the 2- and 6-positions are the primary sites of attack.

The following table compares the reactivity of the positional isomers of (4-Methylpentyl)pyridine in different types of reactions.

| Reaction Type | This compound | 3-(4-Methylpentyl)pyridine | 4-(4-Methylpentyl)pyridine |

| Benzylic Deprotonation | Readily occurs due to resonance stabilization of the carbanion. | Difficult due to the lack of resonance stabilization. | Readily occurs due to resonance stabilization of the carbanion. |

| Electrophilic Aromatic Substitution | Favored at C3 and C5 positions. | Favored at C2, C4, and C6 positions. | Favored at C3 and C5 positions. |

| Nucleophilic Aromatic Substitution (with leaving group) | Favored at C4 and C6 positions. | Favored at C2, C4, and C6 positions. | Favored at C2 and C6 positions. |

| Minisci Reaction | Favored at C4 and C6 positions. | Favored at C2 and C6 positions. | Favored at C2 and C6 positions. |

Electronic and Steric Factors Governing Chemical Selectivity

The selectivity observed in reactions of alkylpyridines is a result of the interplay between electronic and steric factors.

Electronic Factors:

The primary electronic factor in pyridine chemistry is the electron-withdrawing nature of the nitrogen atom. This is due to both induction (nitrogen is more electronegative than carbon) and the resonance effect, which delocalizes electron density from the ring, particularly from the 2-, 4-, and 6-positions. stackexchange.com This makes the pyridine ring electron-deficient and less reactive towards electrophiles than benzene, but more reactive towards nucleophiles and radicals at the ortho and para positions.

Alkyl groups, such as the 4-methylpentyl group, are generally considered to be weakly electron-donating through an inductive effect. This electron donation can slightly increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and increasing the basicity of the nitrogen atom compared to unsubstituted pyridine. However, this effect is generally modest and does not override the dominant electron-withdrawing character of the ring nitrogen. The electron-donating nature of the alkyl group will be most pronounced when it is in the 2- or 4-position, where it can better stabilize a positive charge that develops on the nitrogen during reactions such as N-oxidation.

Steric Factors:

Steric hindrance arises from the spatial arrangement of atoms and can significantly influence the rate and outcome of a reaction. In this compound, the bulky alkyl group at the 2-position can hinder the approach of reagents to the nitrogen atom and the adjacent C3 position on the ring. This steric hindrance can, for example, lower the rate of N-oxidation or quaternization of the nitrogen compared to the 3- and 4-isomers.

In reactions involving the side chain, such as the deprotonation of the α-carbon, the steric bulk of the 4-methylpentyl group itself can influence the choice of base. A very bulky base might have difficulty accessing the α-protons.

In reactions like the Minisci reaction, steric hindrance from the 2-alkyl group can direct an incoming radical to the less hindered C4 and C6 positions. This effect becomes more pronounced as the size of the 2-alkyl group increases.

The table below outlines the key electronic and steric factors and their influence on the selectivity of reactions involving this compound.

| Factor | Description | Influence on Selectivity |

| Electronic (Inductive Effect of N) | Nitrogen is more electronegative than carbon, withdrawing electron density from the ring. | Deactivates the ring towards electrophilic substitution and activates the 2- and 4-positions for nucleophilic and radical attack. |

| Electronic (Resonance Effect of N) | The nitrogen lone pair does not participate in the aromatic system, but the nitrogen can accept electron density from the ring via resonance. | Further deactivates the ring, especially at the 2-, 4-, and 6-positions, towards electrophiles. |

| Electronic (Inductive Effect of Alkyl Group) | The 4-methylpentyl group is electron-donating. | Slightly activates the ring towards electrophiles and increases the basicity of the nitrogen. |

| Steric (Hindrance at C2) | The bulky 4-methylpentyl group at the 2-position blocks access to the nitrogen and adjacent ring positions. | Can decrease the rate of reactions at the nitrogen atom (e.g., N-oxidation) and direct incoming reagents to other positions on the ring (e.g., C4 and C6 in the Minisci reaction). |

Detection and Identification in Complex Chemical Matrices

Identification in Natural Product Extracts

There is a notable absence of published research specifically documenting the detection and identification of 2-(4-Methylpentyl)pyridine in any plant, animal, fungal, or microbial extracts. While the broader class of pyridine (B92270) alkaloids is known to occur in nature, and various alkylpyridines have been identified in essential oils and other natural sources, direct evidence for the natural occurrence of the this compound isomer is not available in the current body of scientific literature.

Comprehensive searches of chemical and biological databases have not yielded any instances of this specific compound being reported as a constituent of a natural product. For context, a related isomer, 3-(4-methylpentyl)pyridine, has been reported as a trace component in jonquil (Narcissus jonquilla) absolute and in cold-pressed Valencia orange oil. However, this finding does not extend to the 2-substituted isomer.

Given the lack of available data, a detailed discussion of research findings, including methodologies for extraction, separation, and spectroscopic identification of this compound from natural matrices, cannot be provided. Consequently, no data tables summarizing its presence in various natural extracts can be compiled.

Further research and exploration of a wider range of natural sources would be necessary to determine if this compound is a naturally occurring compound. Should it be discovered in a natural product extract in the future, standard analytical chemistry techniques would likely be employed for its identification. These would include:

Extraction: Depending on the source matrix, methods such as steam distillation, solvent extraction, or supercritical fluid extraction would be utilized to obtain a crude extract.

Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be essential to separate the complex mixture into its individual components.

Spectroscopic Analysis: Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) would provide information on the molecular weight and fragmentation pattern of the compound. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be crucial for the definitive structural elucidation of the isolated compound, confirming the substitution pattern of the pyridine ring and the structure of the alkyl side chain.

Until such research is conducted and published, the identification of this compound remains within the domain of synthetic chemistry, with no established presence in natural product extracts.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-(4-Methylpentyl)pyridine in laboratory settings?

- Methodological Answer : Use local exhaust ventilation to minimize inhalation exposure and wear chemical-resistant gloves (e.g., nitrile or neoprene) and safety goggles . Avoid contact with strong oxidizers (e.g., peroxides, chlorates) and acids, as incompatible reactions may release hazardous gases . Store in tightly sealed glass containers under inert atmospheres (e.g., nitrogen) at room temperature to prevent degradation .

Q. How can researchers optimize the synthesis of this compound derivatives?

- Methodological Answer : Utilize nucleophilic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce alkyl/aryl groups at the pyridine ring. For example, bromination of intermediates followed by reaction with Grignard reagents (e.g., 4-methylpentylmagnesium bromide) can yield target derivatives . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

- Structural Confirmation : Employ and NMR spectroscopy in deuterated chloroform (CDCl) to confirm substituent positions .

- Mass Analysis : High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion verification .

Advanced Research Questions

Q. How does the steric bulk of the 4-methylpentyl group influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : The branched 4-methylpentyl moiety introduces steric hindrance, reducing ligand flexibility and altering metal-ligand binding kinetics. Study this via X-ray crystallography of copper(II) or palladium(II) complexes . Compare spectroscopic properties (e.g., UV-Vis, EPR) with less bulky analogs (e.g., 2-ethylpyridine) to assess electronic effects .

Q. What are the potential degradation pathways of this compound under oxidative conditions, and how can stability be improved?

- Methodological Answer : Oxidative degradation may occur via hydroxyl radical attack at the alkyl chain or pyridine ring, forming carboxylic acids or pyridine-N-oxides. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products . To enhance stability, add antioxidants (e.g., BHT) or store under argon with desiccants .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like GABA receptors or cytochrome P450 enzymes . Validate predictions with in vitro assays (e.g., enzyme inhibition IC) and correlate with QSAR models using descriptors like LogP and polar surface area (PSA) .

Q. What strategies mitigate contradictions in reported toxicity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from impurities or varying test protocols. Standardize toxicity assessments using OECD guidelines (e.g., acute oral toxicity in rats, Ames test for mutagenicity) . Cross-validate results with independent labs and report purity levels (≥95% by HPLC) to ensure reproducibility .

Methodological Notes

- Synthesis Optimization : For scale-up, replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) in coupling reactions to reduce environmental impact .

- Safety Protocols : Implement in-process controls (e.g., real-time gas monitoring) when handling volatile intermediates .

- Data Validation : Use orthogonal analytical techniques (e.g., NMR + HRMS) to confirm compound identity, especially for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.